
1-Chloro-7-methoxy-4-nitro-9-phenoxyacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-7-methoxy-4-nitro-9-phenoxyacridine is a complex organic compound belonging to the acridine family Acridines are known for their diverse applications in various fields such as chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-7-methoxy-4-nitro-9-phenoxyacridine typically involves multi-step organic reactions. One common method includes the nitration of 1-chloro-7-methoxyacridine followed by phenoxylation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and phenoxylation processes, utilizing advanced reactors and continuous flow systems to maintain consistency and efficiency. The use of automated systems helps in monitoring reaction parameters and optimizing production rates.
化学反応の分析
Types of Reactions: 1-Chloro-7-methoxy-4-nitro-9-phenoxyacridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and nitro positions, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or hydroxyl derivatives.
Substitution: Formation of substituted acridines with varied functional groups.
科学的研究の応用
1-Chloro-7-methoxy-4-nitro-9-phenoxyacridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a DNA intercalator, which can affect DNA replication and transcription.
Medicine: Investigated for its anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 1-Chloro-7-methoxy-4-nitro-9-phenoxyacridine primarily involves DNA intercalation. This process disrupts the normal function of DNA by inserting itself between the base pairs, leading to inhibition of DNA replication and transcription. The compound also targets topoisomerase enzymes, which are crucial for DNA unwinding and replication, thereby exhibiting potential anticancer activity.
類似化合物との比較
Acridine Orange: A well-known DNA intercalator used in fluorescence microscopy.
Amsacrine: An anticancer drug that also intercalates into DNA and inhibits topoisomerase II.
Quinacrine: Used as an antimalarial drug and also exhibits DNA intercalation properties.
Uniqueness: 1-Chloro-7-methoxy-4-nitro-9-phenoxyacridine stands out due to its specific substituents, which may enhance its binding affinity to DNA and its overall biological activity. The presence of the chloro, methoxy, and nitro groups can influence its chemical reactivity and interaction with biological targets, making it a compound of interest for further research and development.
特性
CAS番号 |
134039-84-2 |
|---|---|
分子式 |
C20H13ClN2O4 |
分子量 |
380.8 g/mol |
IUPAC名 |
1-chloro-7-methoxy-4-nitro-9-phenoxyacridine |
InChI |
InChI=1S/C20H13ClN2O4/c1-26-13-7-9-16-14(11-13)20(27-12-5-3-2-4-6-12)18-15(21)8-10-17(23(24)25)19(18)22-16/h2-11H,1H3 |
InChIキー |
VNBOHVYRKJDEPF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C3=C(C=CC(=C3N=C2C=C1)[N+](=O)[O-])Cl)OC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


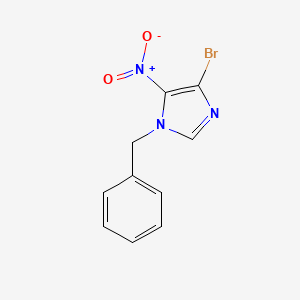
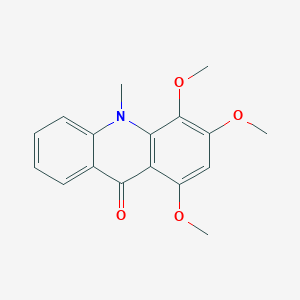
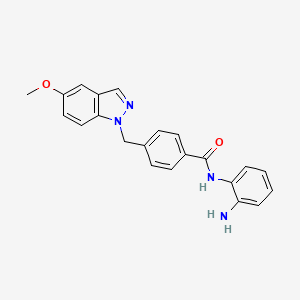
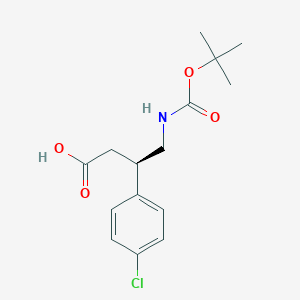
![5-(4-Cyanophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carbonitrile](/img/structure/B12928786.png)
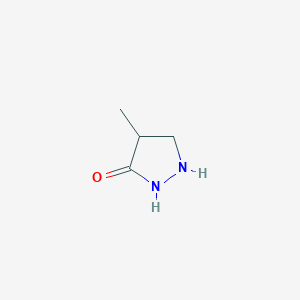
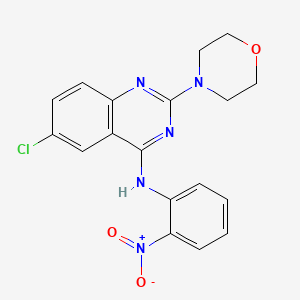

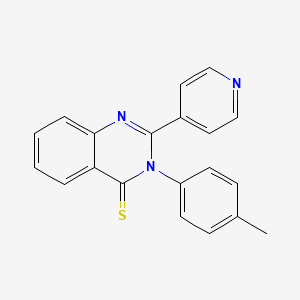
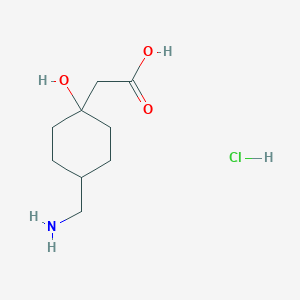
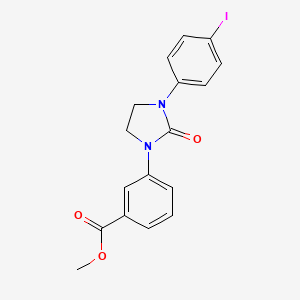
![9H,9'H-[1,1'-Bicarbazole]-2,2'-diamine](/img/structure/B12928823.png)


